4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Overview
Description
4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities
Preparation Methods
The synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dimethyl-1H-benzimidazole.
Reaction with Butanoic Acid: The benzimidazole derivative is then reacted with butanoic acid under specific conditions to form the target compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects depending on the specific biological context .
Comparison with Similar Compounds
4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid can be compared with other similar compounds, such as:
- Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate .
Bendamustine Related Compound B: 4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride.
These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular structure. The unique features of this compound, such as its specific substitution pattern on the benzimidazole ring, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4,5-dimethyl-1H-benzimidazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-6-7-10-13(9(8)2)15-11(14-10)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWEUNDKAZCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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